Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Pro-Leu-Met-NH2
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Overview
Description
. It plays a crucial role in neurotransmission and neuromodulation, primarily acting through the neurokinin-1 receptor (NK1-receptor).
Preparation Methods
Synthetic Routes and Reaction Conditions: Substance P can be synthesized using solid-phase peptide synthesis (SPPS). The process involves the stepwise addition of protected amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of coupling reagents like N,N'-Dicyclohexylcarbodiimide (DCC) and N-Hydroxysuccinimide (NHS).
Industrial Production Methods: Industrial production of Substance P involves large-scale SPPS, often utilizing automated peptide synthesizers to ensure consistency and efficiency. The synthesized peptide is then purified using techniques such as high-performance liquid chromatography (HPLC) to achieve the desired purity level.
Chemical Reactions Analysis
Types of Reactions: Substance P can undergo various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and sodium hypochlorite (NaOCl).
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles under acidic or basic conditions.
Major Products Formed:
Oxidation: Oxidation of Substance P can lead to the formation of oxidized derivatives, which may have altered biological activity.
Reduction: Reduction reactions can produce reduced forms of Substance P, potentially affecting its receptor binding affinity.
Scientific Research Applications
Substance P has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound in peptide synthesis studies.
Biology: Investigated for its role in pain transmission and inflammation.
Medicine: Explored for its potential therapeutic applications in conditions such as depression, anxiety, and migraines.
Industry: Utilized in the development of diagnostic tools and pharmaceuticals.
Mechanism of Action
Substance P exerts its effects primarily through the activation of the NK1-receptor. Upon binding to the receptor, it triggers intracellular signaling pathways that lead to various physiological responses, including the release of neurotransmitters and modulation of pain perception.
Comparison with Similar Compounds
Neurokinin A (NKA)
Neurokinin B (NKB)
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Properties
IUPAC Name |
1-(2-acetamido-3-phenylpropanoyl)-N-[1-[(1-amino-4-methylsulfanyl-1-oxobutan-2-yl)amino]-4-methyl-1-oxopentan-2-yl]pyrrolidine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H41N5O5S/c1-17(2)15-21(25(35)30-20(24(28)34)12-14-38-4)31-26(36)23-11-8-13-32(23)27(37)22(29-18(3)33)16-19-9-6-5-7-10-19/h5-7,9-10,17,20-23H,8,11-16H2,1-4H3,(H2,28,34)(H,29,33)(H,30,35)(H,31,36) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXCHOKYCZDJERP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)C1CCCN1C(=O)C(CC2=CC=CC=C2)NC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H41N5O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
547.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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